BENGHE Foundational & Exploratory

Check Availability & Pricing

N-Nervonoyl-D-erythro-
sphingosylphosphorylcholine and membrane
fluidity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-Nervonoyl-D-erythro-
Compound Name:
sphingosylphosphorylcholine

Cat. No.: B571635

An In-depth Technical Guide on N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and
its Influence on Membrane Fluidity For Researchers, Scientists, and Drug Development
Professionals

Introduction

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a monounsaturated very-long-chain
sphingomyelin (VLC-SM) containing a C24:1 acyl chain (nervonic acid), is a critical sphingolipid
component of animal cell membranes.[1] While sphingomyelins (SMs) in general are known to
interact favorably with cholesterol and promote the formation of ordered membrane domains
(lipid rafts), the specific biophysical properties conferred by the C24:1 acyl chain impart unique
characteristics to membrane organization and fluidity.[2] Unlike their saturated and shorter-
chain counterparts, which robustly drive phase separation, C24:1 SM exhibits a remarkable
capacity to maintain membrane homogeneity, a property with significant implications for cellular
signaling and membrane protein function.[3][4]

This technical guide provides a comprehensive overview of the biophysical effects of C24:1 SM
on membrane fluidity and lateral organization. It summarizes key quantitative data, details
common experimental protocols for investigation, and illustrates the underlying molecular
relationships and signaling contexts.
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Biophysical Impact of C24:1 Sphingomyelin on
Membranes

The defining feature of C24:1 SM is the presence of a single cis double bond within its long 24-
carbon acyl chain.[5] This structural feature fundamentally alters its interaction with cholesterol
and other lipids, distinguishing it from saturated SMs like N-lignoceroyl-sphingomyelin (C24:0
SM) or N-palmitoyl-sphingomyelin (C16:0 SM).

Attenuation of Phase Segregation

The most significant effect of C24:1 SM is its ability to prevent the lateral segregation of lipids
into distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases.[3] In ternary model
membranes composed of a low-melting-temperature phospholipid (like DOPC), cholesterol
(CHO), and a sphingomyelin, C16:0 SM and C24:0 SM readily induce the formation of
cholesterol-rich Lo domains. In stark contrast, C24:1 SM accommodates both DOPC and
cholesterol, forming a single, homogeneous phase.[3][4] This suggests that unsaturated SM
may be crucial for maintaining a uniform lipid mixture in biological membranes rather than
promoting domain separation.[3][4] This homogenizing effect has been observed at both the
mesoscale using confocal microscopy and the nanoscale via atomic force microscopy (AFM).

[3]

Influence on Molecular Packing and Membrane Order

The presence of the double bond in the nervonoyl chain introduces a kink, leading to a
decrease in molecular packing efficiency compared to its saturated counterpart, C24:0 SM.[3]
[4] While C24:0 sphingolipids are known for their strong membrane-rigidifying properties, C24:1
SM has a demonstrably lower stiffening effect on the membrane.[6][7]

Studies using AFM force spectroscopy reveal that bilayers containing C24:1 SM, DOPC, and
cholesterol exhibit a nanomechanical stability that is intermediate between the stiff Lo phase
and the fluid Ld phase.[3] This indicates the formation of a unique, single-phase environment
with distinct physical properties. The very long acyl chain of C24:1 SM also promotes
interdigitation, where the chain extends across the bilayer midpoint into the opposing leaflet, a
phenomenon that can influence interleaflet communication and friction.[5][8]

Quantitative Data Summary
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The biophysical effects of C24:1 SM have been quantified using various techniques. The tables

below summarize comparative data from studies on model membrane systems.

Table 1: Atomic Force Microscopy (AFM) Force Spectroscopy of SM/CHO Bilayers This table

presents the breakthrough force (Fb), which indicates the force required to puncture the bilayer

and reflects its mechanical stability or stiffness. A higher Fb corresponds to a more ordered,

stiffer membrane.

Lipid Composition

Breakthrough Force (Fb)

Reference

(nN)
C16:0 SM 10.8+ 1.1 3]
C16:0 SM/ CHO (1:1) 142+15 3]
C24:0 SM 115+1.2 3]
C24:0 SM / CHO (1:1) 16.0+ 1.7 3]
C24:1 SM 9.5+1.0 3]
C24:1 SM/ CHO (1:1) 108+ 1.1 3]

Data adapted from Maté et al. (2014).[3] The data clearly show that C24:1 SM forms less stiff
bilayers than its saturated counterparts, both in the presence and absence of cholesterol.

Table 2: Thermal Properties Measured by Differential Scanning Calorimetry (DSC) This table

compares the main phase transition temperature (Tm) of different sphingomyelins. The Tm is

the temperature at which the lipid transitions from a gel-like state to a more fluid state.
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Sphingomyelin Transition

. Key Observation Reference
Species Temperature (Tm)
High Tm,
C16:0 SM ~41°C characteristic of [9]

saturated SM

Higher Tm due to
C24:.0 SM ~47.5°C _ [10]
longer saturated chain

The cis double bond
~20°C lower than

C24:1 SM significantly lowers the  [3]
C24:0 SM T
m

Experimental Protocols

Investigating the role of C24:1 SM in membrane fluidity requires a combination of biophysical

techniques that can probe membrane properties at different scales.

Preparation of Giant Unilamellar Vesicles (GUVSs)

GUVs are model membranes widely used for visualizing lipid domains via fluorescence

microscopy.

 Lipid Mixture Preparation: Prepare a solution of the desired lipids (e.g., DOPC, Cholesterol,
and C24:1 SM in specific molar ratios) in a chloroform/methanol solvent mixture. A
fluorescent lipid probe that partitions preferentially into the Ld phase (e.g., Lissamine
Rhodamine B-DPPE) is often included at a low concentration (~0.5 mol%).[3]

» Electroformation: Deposit the lipid mixture onto two conductive indium tin oxide (ITO)-coated
glass slides.

e Film Drying: Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at
least 2 hours to remove all solvent traces.

» Vesicle Formation: Assemble the slides into a chamber separated by a silicone spacer. Fill
the chamber with a swelling solution (e.g., 0.1 M sucrose).
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AC Field Application: Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) to the ITO
slides for 2-4 hours at a temperature above the Tm of the lipid mixture. This promotes the
swelling of the lipid film into GUVs.

Harvesting: Gently collect the GUVs from the chamber for immediate observation.

Confocal Fluorescence Microscopy

This technique is used to visualize mesoscale phase separation in GUVS.

Sample Mounting: Place an aliquot of the GUV suspension in a chambered coverslip. If
necessary, add a glucose solution of the same osmolarity to allow the vesicles to settle.

Imaging: Use a confocal laser scanning microscope equipped with appropriate lasers and
filters for the chosen fluorescent probe.

Data Acquisition: Acquire images in both fluorescence and phase-contrast or differential
interference contrast (DIC) modes to visualize the vesicles and the probe distribution
simultaneously.

Analysis: Analyze the images for the presence of distinct fluorescent domains. In a phase-
separated mixture, the Ld-partitioning probe will be concentrated in specific regions, while in
a homogeneous mixture (as seen with C24:1 SM), the fluorescence will be evenly distributed
throughout the vesicle membrane.[3]

Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is an environmentally sensitive fluorescent probe whose emission spectrum shifts in
response to the polarity of its environment, which is related to water penetration and lipid
packing. This provides a quantitative measure of membrane order.[11][12]

» Vesicle Preparation: Prepare large or small unilamellar vesicles (LUVs/SUVs) containing the
lipid composition of interest and incorporate the Laurdan probe at a probe/lipid molar ratio of
approximately 1/1000.[3]

o Fluorescence Measurement: Use a spectrofluorometer equipped with a temperature-
controlled cuvette holder.
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Data Collection: Excite the sample at 360 nm and record the emission intensities at 440 nm
(characteristic of ordered, gel-phase environments) and 490 nm (characteristic of disordered,
fluid-phase environments).[3]

GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP =
(1440 - 1490) / (1440 + 1490)[3] Higher, more positive GP values indicate lower water
penetration and thus a more ordered membrane, while lower GP values indicate a more
fluid, disordered membrane.[12]

Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical images of lipid bilayers and can measure their

mechanical properties.

Supported Bilayer Preparation: Prepare small unilamellar vesicles (SUVSs) by sonication or
extrusion.

Deposition: Deposit the SUV solution onto a freshly cleaved mica surface. The vesicles will
adsorb, rupture, and fuse to form a continuous supported planar bilayer.

Imaging: Operate the AFM in tapping mode in a liquid cell to acquire high-resolution images
of the bilayer surface. This can reveal height differences between Lo and Ld domains.

Force Spectroscopy: Use the AFM tip to indent the membrane at various points. Record the
force versus indentation depth to generate force curves. The sharp drop in the retraction
curve, known as the breakthrough force (Fb), corresponds to the force required to puncture
the bilayer and is a measure of its mechanical stiffness.[3]

Visualizations: Workflows and Signaling
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Implications for Cellular Signaling

The ability of C24:1 SM to modulate the lateral organization of membranes has profound
implications for cell signaling. Many signaling events are initiated within specialized membrane
microdomains or "lipid rafts," which are enriched in saturated sphingolipids and cholesterol.[2]
[13] These platforms concentrate or exclude specific proteins, thereby regulating their
interactions.[14][15]

By preventing rigid domain formation, C24:1 SM may serve to:

¢ Maintain Protein Mobility: A more homogeneous and fluid membrane environment can
facilitate the lateral diffusion of membrane proteins, influencing encounter rates and the
dynamics of receptor activation.
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» Regulate Raft-Dependent Signaling: The relative abundance of C24:1 SM versus saturated
SMs could act as a homeostatic control mechanism, tuning the propensity of a membrane to

form signaling platforms.[16]

« Influence the Sphingomyelin Signaling Pathway: Sphingomyelin is the precursor to
ceramide, a potent second messenger involved in apoptosis, proliferation, and stress
responses.[17][18] The hydrolysis of SM by sphingomyelinase (SMase) generates ceramide,
which can self-associate into ceramide-rich platforms that trigger downstream signaling
cascades.[19][20] The physical state of the parent SM population, influenced by its acyl
chain composition, likely affects its accessibility to SMase and the subsequent biophysical

properties of the ceramide generated.
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Conclusion

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b571635?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (C24:1 SM) is not merely a structural
lipid but a key modulator of membrane biophysics. Its unique ability to suppress phase
separation and maintain a homogeneous, yet ordered, membrane environment sets it apart
from its saturated counterparts. This property is critical for regulating the physical state of the
plasma membrane, which in turn influences protein function and signal transduction. For
researchers in cell biology and drug development, understanding the distinct roles of specific
sphingolipid species like C24:1 SM is essential for elucidating the complex interplay between
membrane composition, structure, and cellular function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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